molecular formula C8H16O B13966427 Oxirane, 2,3-bis(1-methylethyl)- CAS No. 343268-81-5

Oxirane, 2,3-bis(1-methylethyl)-

Cat. No.: B13966427
CAS No.: 343268-81-5
M. Wt: 128.21 g/mol
InChI Key: IKASFLJHSHDRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxirane, 2,3-bis(1-methylethyl)-, also known as 2,3-diisopropyloxirane, is an organic compound with the molecular formula C8H16O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two isopropyl groups attached to the oxirane ring, making it a unique and interesting molecule for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2,3-bis(1-methylethyl)- can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids or other oxidizing agents. For instance, the reaction of 2,3-dimethyl-2-butene with a peracid such as m-chloroperbenzoic acid (MCPBA) can yield Oxirane, 2,3-bis(1-methylethyl)- under mild conditions .

Industrial Production Methods

In industrial settings, the production of Oxirane, 2,3-bis(1-methylethyl)- often involves the use of large-scale epoxidation processes. These processes typically employ catalysts and optimized reaction conditions to achieve high yields and purity. The choice of catalyst and reaction parameters can vary depending on the specific requirements of the production facility .

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2,3-bis(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Oxirane, 2,3-bis(1-methylethyl)- primarily involves the ring-opening reactions facilitated by nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The reaction typically proceeds through an S_N2 mechanism, where the nucleophile attacks the less hindered carbon of the oxirane ring, leading to the formation of a β-hydroxy compound . The presence of isopropyl groups can influence the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxirane, 2,3-bis(1-methylethyl)- is unique due to the presence of two isopropyl groups, which can significantly affect its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

343268-81-5

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

2,3-di(propan-2-yl)oxirane

InChI

InChI=1S/C8H16O/c1-5(2)7-8(9-7)6(3)4/h5-8H,1-4H3

InChI Key

IKASFLJHSHDRIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(O1)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.